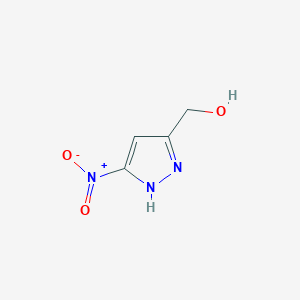

![molecular formula C18H26N4 B1418269 N-环己基-1'H-螺[哌啶-4,2'-喹喔啉]-3'-胺 CAS No. 1171632-48-6](/img/structure/B1418269.png)

N-环己基-1'H-螺[哌啶-4,2'-喹喔啉]-3'-胺

描述

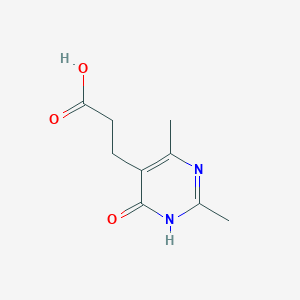

“N-Cyclohexyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic compound that contains a piperidine ring structure. Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . The piperidine derivatives are recognized as an important building block in organic synthesis .

Synthesis Analysis

The synthesis of spiro[piperidine-4,2 (1 H)-quinazolin]-4 (3 H)-ones and spiro[piperidine-4,5 (6 H)-[1,2,4]triazolo-[1,5-c]quinazolines were evaluated as ligands of the nociceptin receptor . The synthesis of these compounds involved exploring the influence of various structural features on affinity and selectivity . These features included the presence of a fused benzene ring instead of the typical N-phenyl substituent, the inversion of the NH-CO sequence with respect to the lead molecules, the different length and branching of the alkyl substituent on the cyclohexane ring, and the substitution of the amidic moiety by a fused triazole ring .Molecular Structure Analysis

The molecular structure of “N-Cyclohexyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is complex and involves a piperidine ring structure. The molecular weight of a similar compound, Piperidine, 1-cyclohexyl-, is 167.2911 . The structure of this compound may be represented by at least eight conformers differing by axial and/or equatorial positions of the cycles, relative (orthogonal or twisted) orientation of the cycles, and by chair or twist structures of the rings themselves .Chemical Reactions Analysis

The chemical reactions involving “N-Cyclohexyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” are complex and involve multiple steps. The synthesis of spiro[piperidine-4,2 (1 H)-quinazolin]-4 (3 H)-ones and spiro[piperidine-4,5 (6 H)-[1,2,4]triazolo-[1,5-c]quinazolines were evaluated as ligands of the nociceptin receptor . The synthesis involved exploring the influence of various structural features on affinity and selectivity .科学研究应用

催化和合成应用

最近的研究探索了使用可回收铜催化剂体系进行 C-N 键形成交叉偶联反应,其中包括环己胺在内的各种胺类作为偶联配偶。该研究领域强调了催化剂优化和这些可回收催化剂体系潜在商业开发的重要性(M. Kantam等人,2013).

螺环化合物在药物发现中的应用

螺哌啶,其中 N-环己基-1'H-螺[哌啶-4,2'-喹喔啉]-3'-胺可以归类,由于其新颖的三维化学空间而在药物发现中获得了欢迎。在过去十年中,螺哌啶的合成方法涵盖了大量的文献,突出了它们通过各种策略的合成及其在药物发现项目中的重要性(Samuel D Griggs等人,2018).

生物学意义和毒理学

已对包括与 N-环己基-1'H-螺[哌啶-4,2'-喹喔啉]-3'-胺类似的化合物在内的杂环芳香胺的生物学意义进行了批判性审查。这些化合物存在于富含蛋白质的熟食中,具有致突变和致癌风险,其毒理学影响是广泛研究的主题(B. Stavric,1994).

材料科学和缓蚀

与 N-环己基-1'H-螺[哌啶-4,2'-喹喔啉]-3'-胺密切相关的喹啉衍生物因其防腐性能而受到认可。这些化合物有效地与金属表面形成稳定的螯合配合物,展示了它们在防腐应用中的潜力(C. Verma等人,2020).

氧化应激和代谢

氧化应激在喹喔啉 1,4-二-N-氧化物的毒性和代谢中的作用(与 N-环己基-1'H-螺[哌啶-4,2'-喹喔啉]-3'-胺具有结构相似性)一直是最近研究的重点。这篇综述突出了氧化应激在诱导此类化合物的毒性和代谢中的关键作用,表明需要对此领域的进一步理解和探索(Xu Wang等人,2016).

未来方向

The future directions for “N-Cyclohexyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” could involve further exploration of its potential therapeutic applications. The compound’s structural features and their influence on affinity and selectivity could be further investigated . Additionally, the compound’s potential as a ligand for the nociceptin receptor could be further explored .

属性

IUPAC Name |

N-cyclohexylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4/c1-2-6-14(7-3-1)20-17-18(10-12-19-13-11-18)22-16-9-5-4-8-15(16)21-17/h4-5,8-9,14,19,22H,1-3,6-7,10-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMXMSVLBXVBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C2C3(CCNCC3)NC4=CC=CC=C4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)

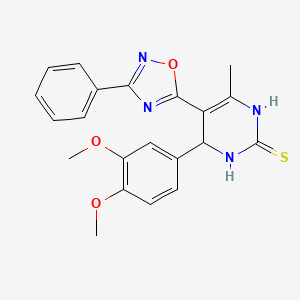

![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)

![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)

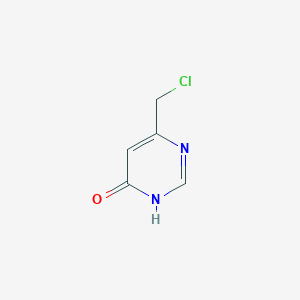

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)

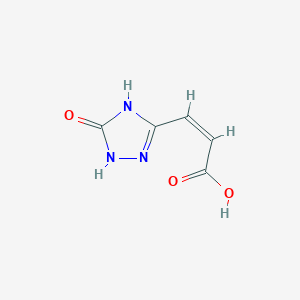

![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)

![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)